4-Amino-6-hydroxynicotinic acid (AHPP) is a potent inhibitor of xanthine oxidase (XO). [] It is a derivative of nicotinic acid, also known as vitamin B3, with hydroxyl and amino groups substituted at the 4 and 6 positions of the pyridine ring, respectively. This compound plays a crucial role in various scientific research fields, particularly in studying enzymatic activity, developing novel materials, and investigating potential therapeutic applications.
4-Amino-6-hydroxynicotinic acid is a heterocyclic compound that belongs to the class of pyridine derivatives, specifically a derivative of nicotinic acid. This compound has garnered significant attention due to its biological activity and potential therapeutic applications, particularly in the field of medicinal chemistry. Its structure comprises a six-membered ring containing nitrogen and oxygen atoms, which contributes to its versatility in various chemical reactions and biological interactions.
4-Amino-6-hydroxynicotinic acid can be synthesized from nicotinic acid through several chemical methods. It is also produced biotechnologically by certain microorganisms, such as strains of Pseudomonas and Bacillus, which can enzymatically convert nicotinic acid into 6-hydroxynicotinic acid, a precursor for the synthesis of 4-amino-6-hydroxynicotinic acid .
This compound is classified under organic compounds and more specifically as an amino acid derivative. Its classification is crucial for understanding its reactivity and potential applications in pharmaceuticals and biochemistry.
The synthesis of 4-amino-6-hydroxynicotinic acid can be achieved through various methods, including:
The amidomalonate synthesis typically requires controlled temperature and pH conditions to optimize yield and purity. Biotechnological methods often operate at temperatures between 20°C to 40°C with a pH range of 5.5 to 9.0 to ensure optimal enzymatic activity .
The molecular formula of 4-amino-6-hydroxynicotinic acid is CHNO. The compound features a pyridine ring with an amino group at the fourth position and a hydroxyl group at the sixth position.
Key structural data includes:
4-Amino-6-hydroxynicotinic acid participates in various chemical reactions, including:
The specific conditions (temperature, solvent, concentration) significantly influence the reaction outcomes, affecting product yield and selectivity.
The primary mechanism of action for 4-amino-6-hydroxynicotinic acid involves its interaction with nicotinic acid dehydrogenase, an enzyme responsible for converting nicotinic acid into 6-hydroxynicotinic acid. This conversion is part of the maleamic acid pathway, leading to further metabolic products such as fumaric acid .
Research indicates that the compound may also influence cellular processes by interacting with transcriptional regulators, thereby modulating gene expression related to nicotinic acid metabolism.
Relevant analyses show that its solubility characteristics make it suitable for various biological assays and applications in medicinal chemistry .
4-Amino-6-hydroxynicotinic acid has several scientific uses:
Microbial biocatalysis has emerged as a sustainable method for producing 4-amino-6-hydroxynicotinic acid precursors. Key advances leverage Pseudomonas putida strains engineered to overexpress nicotinic acid dehydrogenase, enabling regioselective hydroxylation of nicotinic acid at the C6 position. In high-yield processes, optimized strains convert nicotinic acid to 6-hydroxynicotinic acid (a direct precursor) at concentrations up to 176 g/L within 30 hours, achieving near-quantitative conversion rates (>97%) [2] [6].
Critical innovations include:
Table 1: Biocatalytic Performance of Engineered Microbial Strains
Strain | Substrate | Product | Yield (g/L) | Time (h) | Conversion (%) |
---|---|---|---|---|---|
P. putida S14 | Nicotinic acid | 6-Hydroxynicotinic acid | 176 | 30 | >97 |
P. putida mut-5 | 3-Cyanopyridine | 6-Hydroxynicotinic acid | 154 | 36 | 95 |
Serratia marcescens | Nicotinic acid | 6-Hydroxynicotinic acid | 301 | 72 | 90 |
Chemoenzymatic routes integrate chemical precision with enzymatic regioselectivity to access 4-amino-6-hydroxynicotinic acid derivatives. A pivotal strategy employs temporary protecting groups (e.g., levulinoyl, fluorenylmethyloxycarbonyl) to enable orthogonal functionalization of the pyridine ring prior to enzymatic modification [3]. Key optimizations include:
Recent workflows demonstrate gram-scale production of 6-hydroxynicotinic acid ribosides—critical intermediates for functionalized nicotinic acid analogues—via Vorbrüggen glycosylation followed by enzymatic desymmetrization [7].
Crystallization of hydroxynicotinic acid derivatives is profoundly influenced by pH, which governs protonation states, supramolecular assembly, and solid-form outcomes. Studies on 6-hydroxynicotinic acid reveal three distinct crystallization regimes [4]:
Table 2: pH-Dependent Crystallization Outcomes for 6-Hydroxynicotinic Acid
pH Range | Dominant Species | Crystal Morphology | Key Interactions | PXRD Features |
---|---|---|---|---|
0–3 | LH₃⁺ | Needles | Ionic N⁺–H⋯Cl⁻, acid dimers | High-intensity peaks <21° 2θ |
5–7 | LH₂ (zwitterion) | Plates/microcrystalline | N⁺–H⋯O⁻, O–H⋯N, π-π stacking | Multi-peak patterns (7–35° 2θ) |
>10 | L²⁻ | Rhomboids | Na⁺ coordination, weakened H-bonding | Simplified peak profiles |
The crystallization pathway directly impacts purity and particle size distribution, critical for downstream functionalization into 4-amino derivatives.
Solid-phase synthesis enables rapid access to 4-amino-6-hydroxynicotinic acid conjugates for pharmacological applications. Innovations leverage Wang resin-bound hydroxypyridine scaffolds for sequential derivatization [9]:
This platform synthesizes NMDA receptor antagonists featuring 4-amino-6-hydroxynicotinic acid cores, validated by LC-MS and ¹H NMR. Throughput exceeds 30 derivatives/week via automated coupling-wash cycles, accelerating structure-activity studies [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: